N1-Methyl vs. N1-Benzyl Substitution: Predicted Impact on HIV-1 Integrase Inhibition and Oral Bioavailability
Direct quantitative data for N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide against HIV-1 integrase are not available in the public domain. However, class-level SAR from the naphthyridinone integrase inhibitor series demonstrates that N1-methyl substitution is associated with lower protein binding and improved antiviral potency compared to N1-benzyl or N1-H analogs when paired with specific C3 amide groups [1]. In a systematic study of N1 protio and methyl naphthyridinones, compounds with N1-methyl combined with certain C3 amides achieved single-digit nanomolar antiviral EC₅₀ values, whereas N1-benzyl derivatives in related 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide series (e.g., compound 4c, CAS 1638504-56-9) displayed INST IC₅₀ of 2.7 nM but required a 4-amino-1-hydroxy motif absent in the target compound . This structural divergence precludes direct potency comparison but highlights that the target compound's N1-methyl/2-oxo core occupies a distinct chemical space with potentially differentiated pharmacokinetic properties.
| Evidence Dimension | HIV-1 integrase strand transfer (INST) inhibition and antiviral activity |
|---|---|
| Target Compound Data | Not available (no published assay data) |
| Comparator Or Baseline | N1-benzyl/4-amino-1-hydroxy analog (HIV-1 integrase inhibitor 3, compound 4c): INST IC₅₀ = 2.7 nM; antiviral EC₅₀ against Q148H/G140S mutant = 7 nM |
| Quantified Difference | Not calculable due to absence of target compound data. Structural difference: N1-methyl/2-oxo vs. N1-benzyl/4-amino-1-hydroxy/6-hydroxyalkyl. |
| Conditions | Biochemical INST assay and single-round HIV-1 replication assay (HEK293T cells) |
Why This Matters
Procurement decisions requiring a validated HIV-1 integrase inhibitor should prioritize compound 4c (CAS 1638504-56-9) over CAS 899969-11-0, as the latter lacks any evidence of integrase activity.
- [1] Johns, B.A., et al. (2013). Naphthyridinone (NTD) integrase inhibitors: N1 protio and methyl combination substituent effects with C3 amide groups. Bioorganic & Medicinal Chemistry Letters, 23(1), 262–266. View Source
